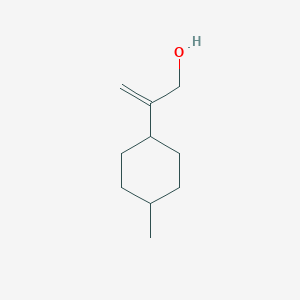
2-(4-Methylcyclohexyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylcyclohexyl)prop-2-en-1-ol is a chemical compound that belongs to the family of cyclohexyl compounds. It is also known as MCHP and has a molecular formula of C10H18O. This compound has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Aggregation Pheromone in Insects
1-Methylcyclohex-2-en-1-ol, a compound similar in structure to 2-(4-Methylcyclohexyl)prop-2-en-1-ol, has been identified as an aggregation pheromone in the Douglas-fir beetle. Bioassays demonstrate its effectiveness in increasing the arrestment and stridulation of male beetles, as well as in enhancing trap catches of flying beetles (Libbey, Oehlschlager, & Ryker, 1983).
Photocycloaddition Reactions
2-Acylcyclohex-2-enones, closely related to 2-(4-Methylcyclohexyl)prop-2-en-1-ol, undergo photocycloaddition reactions. These reactions lead to the formation of diacylcyclobutene derivatives and benzopyranones, demonstrating potential applications in synthetic organic chemistry (Ferrer & Margaretha, 2001).
Hydrocarbonylation to Produce Alcohols
The hydrocarbonylation of prop-2-ene-1-ol, which shares a functional group with 2-(4-Methylcyclohexyl)prop-2-en-1-ol, primarily produces butane-1,4-diol and 2-methylpropan-1-ol. This reaction, catalyzed by rhodium triethylphosphine complexes, suggests potential industrial applications in alcohol production (Simpson et al., 1996).
Synthesis of Polyhydroxyurethanes
4-[(Prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one, structurally similar to 2-(4-Methylcyclohexyl)prop-2-en-1-ol, has been synthesized and used to create polyhydroxyurethanes. These polyhydroxyurethanes display promising properties, such as a range of glass transition temperatures and high molecular weight, indicating potential applications in materials science (Benyahya et al., 2011).
特性
CAS番号 |
15714-13-3 |
|---|---|
製品名 |
2-(4-Methylcyclohexyl)prop-2-en-1-ol |
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
2-(4-methylcyclohexyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h8,10-11H,2-7H2,1H3 |
InChIキー |
RYBQTIMCBUUSQQ-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(=C)CO |
正規SMILES |
CC1CCC(CC1)C(=C)CO |
同義語 |
(1α,4α)-p-Menth-8(10)-en-9-ol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



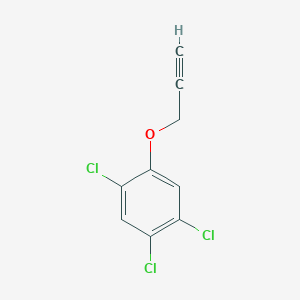
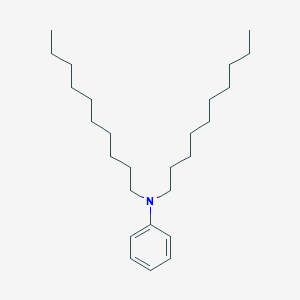
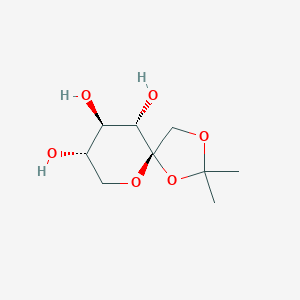
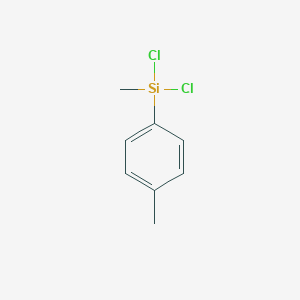
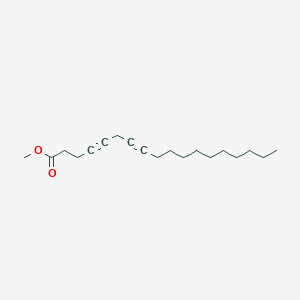
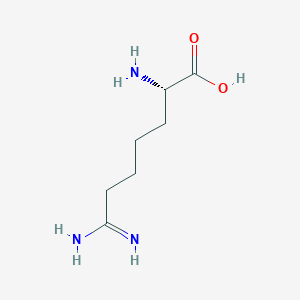
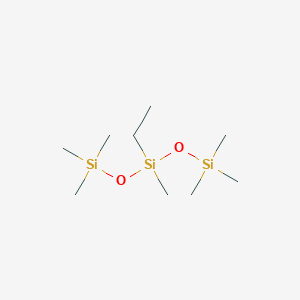
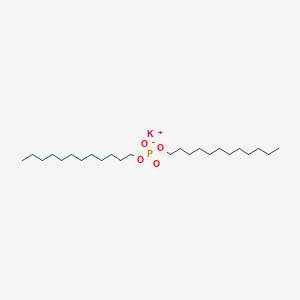
![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)

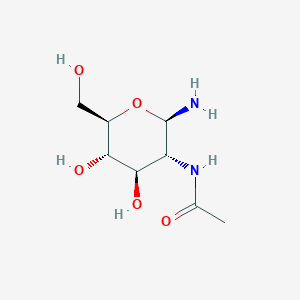
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
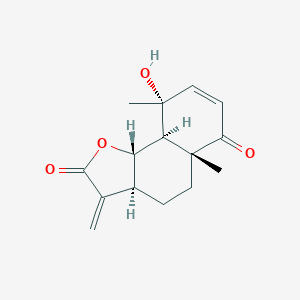
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)